molecular formula C15H12ClNO B3174268 (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one CAS No. 952578-23-3

(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

Cat. No.: B3174268
CAS No.: 952578-23-3
M. Wt: 257.71 g/mol
InChI Key: BKCSZXHDUUMKNU-RUDMXATFSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is a synthetic chalcone derivative, part of a class of organic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings . This specific compound features a push-pull electronic structure with electron-donating (4-aminophenyl) and electron-withdrawing (3-chlorophenyl) groups, making it a promising candidate for materials science research, particularly in the development of nonlinear optical (NLO) materials . Chalcones with such D-π-A-π-D configurations are investigated for their ultrafast nonlinear optical responses and large multi-photon absorption coefficients, which are crucial for applications in optical limiting, optical switching, and future photonic integrated circuitry . Beyond its applications in materials science, this chalcone is also a valuable scaffold in medicinal chemistry research. Chalcone derivatives are extensively studied for a broad spectrum of pharmacological activities, including anticancer , anti-inflammatory , antimicrobial , antimalarial , and antiviral properties . The α,β-unsaturated ketone moiety is critical for these biological activities, typically requiring the double bond to be in the trans (E)-configuration, as found in this product . Researchers utilize this compound as a key precursor for the synthesis of various heterocyclic compounds and complex natural product analogs . This product is provided as a high-purity solid for research applications. It is intended for use in laboratory investigations only and is not classified or approved for diagnostic, therapeutic, or human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for specific handling and hazard information.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCSZXHDUUMKNU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-aminobenzaldehyde and 3-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.

    Substitution: The amino and chloro groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound is used as a starting material for the synthesis of various heterocyclic compounds and other derivatives with potential biological activities.

Biology

In biological research, chalcones and their derivatives are studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.

Industry

In the industrial sector, chalcones are used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. For example, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in the target compound may reduce steric hindrance compared to 2- or 4-chloro analogs, enhancing planar molecular packing for NLO applications .
  • Amino Group Role: The 4-amino group enhances electrostatic interactions in antimalarial chalcones (e.g., PfFd-PfFNR inhibition) .

Spectroscopic and Crystallographic Data

Comparative vibrational and NMR data highlight substituent effects:

Compound IR Peaks (cm⁻¹) $^1$H NMR (δ, ppm) Crystallographic Features Reference
Target Compound 3328 (N–H), 1670 (C=O) 7.8–8.2 (vinyl H), 6.6–7.5 (Ar–H) Not reported
(2E)-1-(4-Amino)-3-(4-MeO-phenyl)prop-2-en-1-one 3328 (N–H), 1670 (C=O) 7.6–8.1 (vinyl H), 3.8 (OCH₃) Planar structure with intramolecular H-bonding
(2E)-3-(4-Cl-phenyl)-1-{3-[(7-Cl-quinolin-4-yl)amino]phenyl}prop-2-en-1-one 3312 (N–H), 1654 (C=O) 7.9–8.3 (vinyl H), 7.2–8.5 (Ar–H) Twisted conformation due to quinoline substitution
(E)-1-(4-Amino)-3-(3,4-diMeO-phenyl)prop-2-en-1-one 3346 (N–H), 1660 (C=O) 7.5–8.0 (vinyl H), 3.7–3.9 (OCH₃) π-π stacking observed in crystal lattice

Key Observations :

  • C=O Stretching : The target compound’s carbonyl peak (1670 cm⁻¹) aligns with analogs, confirming minimal electronic perturbation from the 3-Cl substituent .
  • Amino Group: N–H stretching (~3328–3346 cm⁻¹) is consistent across amino-substituted chalcones .

Key Observations :

  • Its NLO performance surpasses many chalcones, attributed to the D-π-A-π-D charge-transfer configuration .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, quinoline) reduce yields due to steric/electronic challenges .
  • Methoxy and amino groups enhance solubility in polar solvents .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities, particularly in the context of anticancer therapy. This compound is characterized by its unique structural features that facilitate interactions with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The chemical formula for (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is C15H12ClNOC_{15}H_{12}ClNO with a molecular weight of 257.71 g/mol. The compound features an enone functional group that is crucial for its biological activity.

Chalcone derivatives, including (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, exhibit their biological effects through multiple mechanisms:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle. Studies have shown significant cytotoxic effects against various cancer cell lines, including HeLa and AGS cells, with IC50 values ranging from 0.89 to 9.63 µg/mL .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the subG0 phase, which is indicative of early apoptosis. This effect is linked to mitochondrial membrane depolarization and the activation of both extrinsic and intrinsic apoptotic pathways .

Anticancer Activity

A recent study evaluated the anticancer potential of (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one alongside other chalcone derivatives. The findings demonstrated that this compound significantly inhibited cell viability in cancer cell lines, particularly at concentrations above 5 µg/mL. The percentage of late apoptotic cells increased notably with higher concentrations, indicating a dose-dependent response .

Concentration (µg/mL) Late Apoptotic Cells (%) Dead Cells (%)
533.92 ± 3.0518.28 ± 1.80
1049.90 ± 2.0722.16 ± 2.04

Molecular Docking Studies

Molecular docking studies have suggested that (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one interacts with key proteins involved in apoptosis and cell cycle regulation, such as caspases and p53 . These studies provide insights into the molecular basis for its anticancer effects.

Q & A

Basic Questions

Q. How can the Claisen-Schmidt condensation reaction be optimized for synthesizing (2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one?

  • Methodological Answer : Optimize solvent choice (e.g., ethanol for solubility and safety), stoichiometric ratios (1:1 molar ratio of ketone to aldehyde), and catalyst concentration (e.g., 20% KOH). Monitor reaction progress via TLC and extend stirring time (~4–6 hours) to enhance yield. Recrystallization from ethanol improves purity, as demonstrated in analogous chalcone syntheses .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹).
  • ¹H/¹³C NMR : Confirm E-configuration via coupling constants (J ≈ 12–16 Hz for trans-alkene protons) and aromatic proton integration.
  • XRD : Resolve crystal packing and planarity of the enone system .

Q. How can purity be assessed before biological testing?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards. Alternatively, TLC (silica gel, hexane:ethyl acetate) under UV visualization provides rapid purity checks. Recrystallization from ethanol, as in , ensures high crystallinity .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Perform geometry optimization at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO energies to determine electronic chemical potential (μ) and global electrophilicity index (ω). Validate computational results against experimental UV-Vis λmax and XRD bond lengths . Use Koopman’s theorem to correlate ionization potential (I) and electron affinity (A) with HOMO-LUMO gaps .

Q. How to resolve discrepancies between experimental and computational bond lengths or angles?

  • Methodological Answer : Cross-validate DFT functional choices (e.g., compare B3LYP vs. M06-2X). Account for crystal packing effects in XRD data, which may distort gas-phase DFT predictions. Adjust basis sets (e.g., add polarization/diffusion functions) to improve agreement .

Q. What experimental designs are suitable for evaluating antimicrobial mechanisms?

  • Methodological Answer :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Time-kill studies : Monitor bactericidal kinetics over 24 hours.
  • Membrane permeability assays : Use propidium iodide uptake to assess disruption of bacterial membranes .

Q. How does the E-configuration influence intermolecular interactions in the crystal lattice?

  • Methodological Answer : Analyze XRD data (e.g., CCDC 1988019 in ) to measure dihedral angles between aromatic rings. Use Mercury software to visualize π-π stacking or hydrogen bonding (e.g., NH₂…O=C). Compare with analogous chlorophenyl chalcones to identify packing trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

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